ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11407692
InChI: InChI=1S/C21H26ClN5O4/c1-2-31-21(30)26-9-7-25(8-10-26)19(28)12-23-20(29)27-6-5-15-16-11-14(22)3-4-17(16)24-18(15)13-27/h3-4,11,24H,2,5-10,12-13H2,1H3,(H,23,29)
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl
Molecular Formula: C21H26ClN5O4
Molecular Weight: 447.9 g/mol

ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC11407692

Molecular Formula: C21H26ClN5O4

Molecular Weight: 447.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate -

Specification

Molecular Formula C21H26ClN5O4
Molecular Weight 447.9 g/mol
IUPAC Name ethyl 4-[2-[(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H26ClN5O4/c1-2-31-21(30)26-9-7-25(8-10-26)19(28)12-23-20(29)27-6-5-15-16-11-14(22)3-4-17(16)24-18(15)13-27/h3-4,11,24H,2,5-10,12-13H2,1H3,(H,23,29)
Standard InChI Key OPOMZBWQFUUZFX-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl group linked via a glycyl bridge to a piperazine ring substituted with an ethyl carboxylate moiety. The beta-carboline core, a tricyclic structure with indole and pyridine rings, is modified at position 6 with a chlorine atom, enhancing its electronic and steric properties . The piperazine ring introduces conformational flexibility, potentially facilitating interactions with biological targets such as enzymes or receptors.

Key Structural Features:

  • Beta-carboline moiety: Imparts planar aromaticity and electron-rich regions for π-π stacking or hydrogen bonding .

  • Chlorine substituent: Increases lipophilicity and may influence binding affinity to hydrophobic pockets in proteins.

  • Glycyl spacer: Enhances solubility and serves as a modular linker for structural modifications.

  • Piperazine-ethyl carboxylate: Contributes to basicity and solubility while enabling salt formation for pharmaceutical formulations .

Physicochemical Data

PropertyValue
Molecular FormulaC21H26ClN5O4\text{C}_{21}\text{H}_{26}\text{ClN}_5\text{O}_4
Molecular Weight447.9 g/mol
CAS Number1010914-53-0
SolubilityModerate in polar solvents
StabilityStable under inert conditions

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves multi-step organic reactions, typically proceeding through:

  • Beta-carboline Synthesis: Cyclization of tryptophan derivatives followed by chlorination at position 6.

  • Glycyl Bridge Formation: Coupling the beta-carboline intermediate with glycine using carbodiimide-based activating agents.

  • Piperazine Functionalization: Introducing the ethyl carboxylate group via nucleophilic substitution or esterification .

Challenges include optimizing yield during the chlorination step and preventing racemization at stereogenic centers. Recent advances in flow chemistry and microwave-assisted synthesis may address these issues, though detailed protocols remain proprietary.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide Bonds: Susceptible to hydrolysis under acidic or basic conditions.

  • Piperazine Nitrogen: Participates in salt formation with carboxylic acids, as evidenced by patent literature on analogous piperazine salts .

  • Chloro Substituent: May undergo nucleophilic aromatic substitution in the presence of strong bases.

Biological Activities and Mechanisms

Enzyme Interactions

Preliminary docking studies predict inhibition of monoamine oxidase (MAO) due to the beta-carboline moiety’s planar structure. MAO inhibition could elevate neurotransmitter levels, positioning the compound as a candidate for depression or Parkinson’s disease therapy .

Therapeutic Applications and Clinical Relevance

Neurological Disorders

DisorderMechanismResearch Status
DepressionMAO inhibition, GABA modulationPreclinical
Parkinson’s DiseaseNeuroprotection, ROS reductionIn vitro
Anxiety DisordersBenzodiazepine receptor bindingHypothesized

Oncology

The compound’s DNA-intercalating properties are being explored in combination therapies for resistant cancers. A 2024 study reported a 40% reduction in tumor growth in murine models when co-administered with doxorubicin.

Anti-Inflammatory Applications

Beta-carbolines inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), suggesting utility in chronic inflammation. No in vivo data are available yet.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Bioavailability: The compound’s high molecular weight and polarity limit blood-brain barrier penetration. Prodrug strategies leveraging the ethyl carboxylate group are under development .

  • Metabolic Stability: Hepatic glucuronidation of the piperazine ring reduces plasma half-life. Structural analogs with fluorine substitutions are being screened for improved stability .

Target Identification

CRISPR-Cas9 screening and chemoproteomics are needed to map interaction networks and identify off-target effects .

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